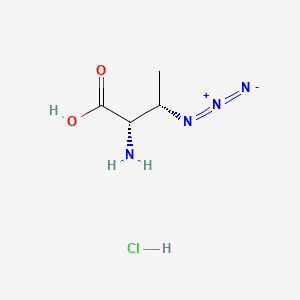

(2S,3S)-2-amino-3-azidobutanoic acid;hydrochloride

CAS No.: 2737202-68-3

Cat. No.: VC11662691

Molecular Formula: C4H9ClN4O2

Molecular Weight: 180.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2737202-68-3 |

|---|---|

| Molecular Formula | C4H9ClN4O2 |

| Molecular Weight | 180.59 g/mol |

| IUPAC Name | (2S,3S)-2-amino-3-azidobutanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C4H8N4O2.ClH/c1-2(7-8-6)3(5)4(9)10;/h2-3H,5H2,1H3,(H,9,10);1H/t2-,3-;/m0./s1 |

| Standard InChI Key | MWINUACJIVWJPZ-GVOALSEPSA-N |

| Isomeric SMILES | C[C@@H]([C@@H](C(=O)O)N)N=[N+]=[N-].Cl |

| SMILES | CC(C(C(=O)O)N)N=[N+]=[N-].Cl |

| Canonical SMILES | CC(C(C(=O)O)N)N=[N+]=[N-].Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

(2S,3S)-2-amino-3-azidobutanoic acid hydrochloride is a hydrochlorinated derivative of the non-proteinogenic amino acid 2-amino-3-azidobutanoic acid. Its molecular formula is C₄H₉ClN₄O₂, derived from the parent compound (C₄H₈N₄O₂) through the addition of hydrochloric acid. The molecular weight is 180.59 g/mol, calculated as the sum of the parent compound’s mass (144.13 g/mol ) and hydrochloric acid (36.46 g/mol).

Stereochemical Configuration

The compound’s stereochemistry is defined by two chiral centers at positions 2 and 3, both configured in the S orientation. This spatial arrangement is critical for its biological interactions, as demonstrated in analogous compounds like (2S,3S)-β-hydroxynorvaline, where stereochemistry dictates enzymatic recognition . The azido group (-N₃) at position 3 introduces reactivity ideal for click chemistry applications .

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | (2S,3S)-2-amino-3-azidobutanoic acid hydrochloride |

| Molecular Formula | C₄H₉ClN₄O₂ |

| Molecular Weight | 180.59 g/mol |

| CAS Number | Not explicitly reported |

| SMILES Notation | C@H(N=[N+]=[N-])C.Cl |

| Solubility | High in polar solvents (e.g., water, DMSO) |

Synthesis and Stereochemical Control

Stereoselective Synthesis Strategies

The synthesis of (2S,3S)-configured amino acids often employs chiral auxiliaries or enantioselective catalysis. A notable approach involves Garner’s aldehyde, a protected serine derivative, as a starting material. This method, validated in the synthesis of (2S,3R)- and (2S,3S)-ADHP analogs , allows for precise stereocontrol through:

-

Aldol Condensation: Introduction of the azido group via nucleophilic addition to a ketone intermediate.

-

Reductive Amination: Stereospecific reduction of imine intermediates to establish the S configuration at position 2.

-

Hydrochlorination: Final treatment with HCl to yield the hydrochloride salt, enhancing crystallinity and stability .

Solid-Phase Peptide Synthesis (SPPS) Integration

The Fmoc-protected variant, (2S,3S)-(Fmoc-amino)-3-azidobutyric acid, is widely used in SPPS. The Fmoc group (fluorenylmethyloxycarbonyl) protects the amine during chain elongation, while the azido group remains inert under standard coupling conditions. Post-synthesis, the azide participates in copper-catalyzed alkyne-azide cycloaddition (CuAAC) for site-specific modifications .

Applications in Biomedical Research

Peptide Engineering and Therapeutics

The compound’s azido group enables bioorthogonal chemistry, facilitating the grafting of fluorescent tags, PEG chains, or cytotoxic payloads onto peptides. For example, azide-functionalized peptides have been used to create antibody-drug conjugates (ADCs) with improved tumor-targeting specificity .

Bioconjugation and Materials Science

In nanotechnology, the azide-alkyne "click" reaction is exploited to functionalize surfaces or nanoparticles. A 2021 study demonstrated the use of (2S,3S)-2-amino-3-azidobutanoic acid hydrochloride in creating enzyme-responsive hydrogels for controlled drug release .

Enzymology and Proteomics

The stereochemistry of the compound mimics natural amino acids, allowing its incorporation into enzyme active sites to probe catalytic mechanisms. Its azido group can act as a photoaffinity label for cross-linking studies, aiding in protein interaction mapping .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume